

A Comparative Guide to the Spectroscopic Properties of 2-Formyl-6-methoxypyridine

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *6-Methoxypyridine-2-carbaldehyde*

Cat. No.: *B1313544*

[Get Quote](#)

This guide provides a detailed comparison of the spectroscopic data for 2-Formyl-6-methoxypyridine and its structural analogs. It is intended for researchers, scientists, and professionals in drug development who utilize pyridine derivatives in their work. The guide includes comprehensive tables of spectroscopic data, detailed experimental protocols, and a workflow diagram for spectroscopic analysis.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for 2-Formyl-6-methoxypyridine and three alternative formylpyridines: 2-Formylpyridine, 4-Formylpyridine, and 6-Methyl-2-pyridinecarboxaldehyde. This data is essential for substance identification, purity assessment, and structural elucidation.

Table 1: ^1H NMR Spectroscopic Data (Chemical Shifts in ppm)

Compound	Aldehyde-H	Pyridine-H	Methoxy-H/Methyl-H	Solvent
2-Formyl-6-methoxypyridine	9.86 (s)	7.82 (t), 7.45 (d), 7.18 (d)	4.02 (s)	CDCl ₃
2-Formylpyridine	10.11 (s)	8.80 (d), 8.05 (d), 7.95 (t), 7.58 (dd)	-	CDCl ₃
4-Formylpyridine	10.11 (s)	8.89 (d), 7.72 (d)	-	CDCl ₃
6-Methyl-2-pyridinecarboxaldehyde	10.02 (s)	7.72 (t), 7.64 (d), 7.39 (d)	2.65 (s)	CDCl ₃

Table 2: ¹³C NMR Spectroscopic Data (Chemical Shifts in ppm)

Compound	C=O	Pyridine-C	Methoxy-C/Methyl-C	Solvent
2-Formyl-6-methoxypyridine	193.1	164.3, 152.1, 139.4, 118.4, 111.9	54.1	CDCl ₃
2-Formylpyridine	193.7	152.9, 150.1, 137.1, 128.0, 121.5	-	CDCl ₃
4-Formylpyridine	192.9	151.1, 142.1, 122.1	-	CDCl ₃
6-Methyl-2-pyridinecarboxaldehyde	193.9	159.2, 152.1, 137.4, 125.7, 118.8	24.5	CDCl ₃

Table 3: FT-IR Spectroscopic Data (Key Absorptions in cm⁻¹)

Compound	v(C=O)	v(C-H, aldehyde)	v(C=N), v(C=C)	v(C-O)
2-Formyl-6-methoxypyridine	1705	2850, 2740	1580, 1560, 1460	1280, 1030
2-Formylpyridine	1711	2860, 2760	1585, 1565, 1465	-
4-Formylpyridine	1713	2850, 2750	1595, 1550, 1410	-
6-Methyl-2-pyridinecarboxaldehyde	1707	2860, 2750	1590, 1570, 1460	-

Table 4: Mass Spectrometry Data (m/z)

Compound	Molecular Ion [M] ⁺	Key Fragment Ions
2-Formyl-6-methoxypyridine	137	136, 108, 78
2-Formylpyridine	107	106, 79, 52
4-Formylpyridine	107	106, 79, 52
6-Methyl-2-pyridinecarboxaldehyde	121	120, 92, 65

Experimental Protocols

The data presented in this guide were obtained using standard spectroscopic techniques. The following are generalized protocols that serve as a reference for acquiring similar data. Instrument-specific parameters may require optimization.

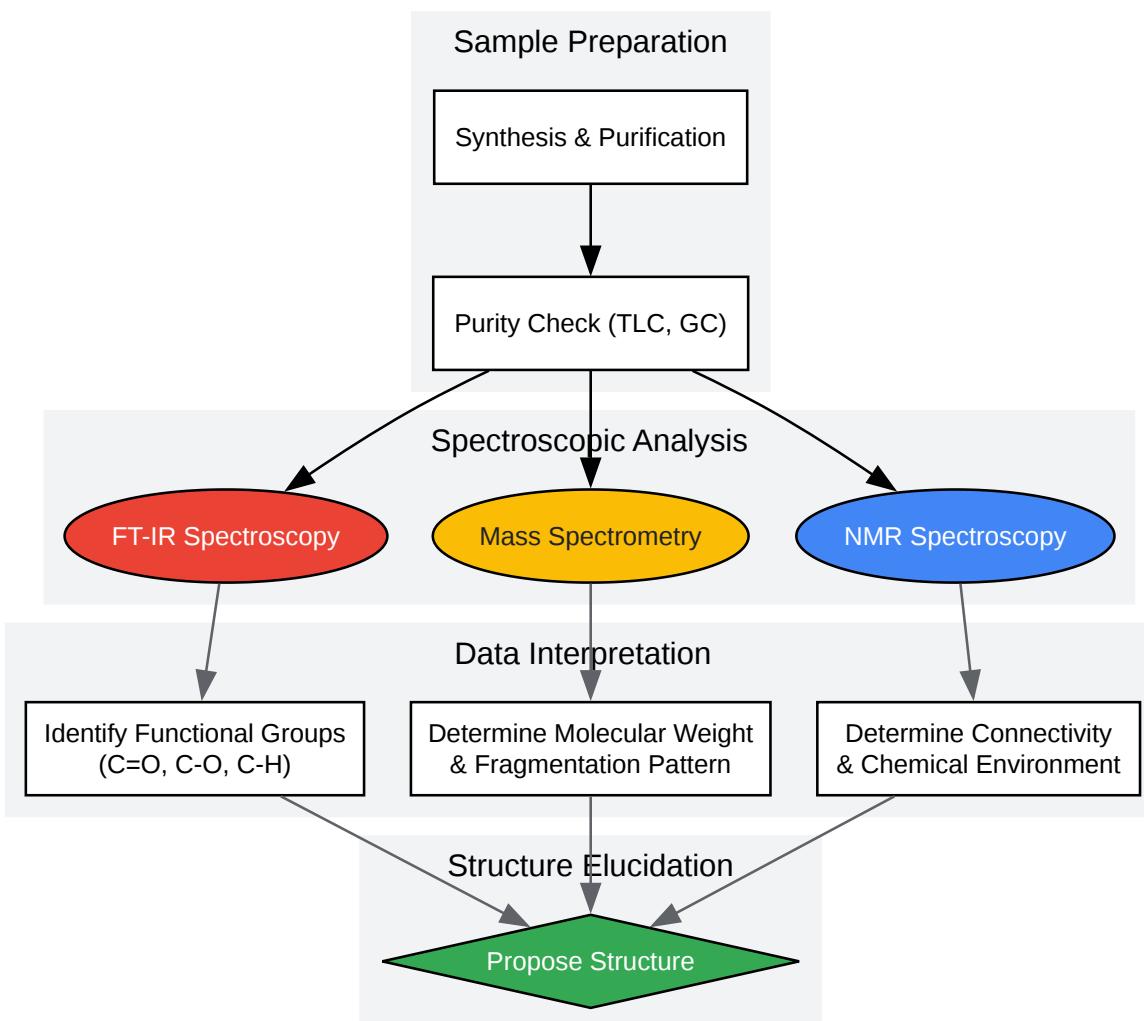
Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: 5-10 mg of the purified compound was dissolved in approximately 0.6 mL of deuterated chloroform (CDCl_3). A small amount of tetramethylsilane (TMS) was added as an internal standard (0 ppm). The solution was filtered into a 5 mm NMR tube.

- ^1H NMR Spectroscopy: Proton NMR spectra were recorded on a 400 MHz spectrometer. Data was acquired with a spectral width of 16 ppm, a relaxation delay of 1 second, and 16 scans.
- ^{13}C NMR Spectroscopy: Carbon-13 NMR spectra were recorded on the same spectrometer at a frequency of 100 MHz. Spectra were obtained with a spectral width of 240 ppm, a relaxation delay of 2 seconds, and typically required 1024 scans for adequate signal-to-noise.

Fourier-Transform Infrared (FT-IR) Spectroscopy

- Sample Preparation: A small amount of the neat liquid or solid compound was placed between two potassium bromide (KBr) plates to form a thin film.
- Data Acquisition: FT-IR spectra were recorded in the range of 4000-400 cm^{-1} . A background spectrum of the clean KBr plates was acquired and automatically subtracted from the sample spectrum. Typically, 32 scans were co-added to improve the signal-to-noise ratio.


Mass Spectrometry (MS)

- Sample Introduction: A dilute solution of the sample in a volatile organic solvent (e.g., methanol or acetonitrile) was introduced into the mass spectrometer.
- Ionization: Electron Ionization (EI) was used with an ionization energy of 70 eV.
- Analysis: The mass-to-charge ratio (m/z) of the resulting ions was analyzed using a quadrupole mass analyzer.

Workflow for Spectroscopic Analysis

The following diagram illustrates a logical workflow for the spectroscopic analysis and structural elucidation of pyridine aldehyde derivatives.

Workflow for Spectroscopic Analysis of Pyridine Aldehydes

[Click to download full resolution via product page](#)

Caption: A logical workflow for the spectroscopic analysis of pyridine aldehydes.

- To cite this document: BenchChem. [A Comparative Guide to the Spectroscopic Properties of 2-Formyl-6-methoxypyridine]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1313544#spectroscopic-data-for-2-formyl-6-methoxypyridine>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com